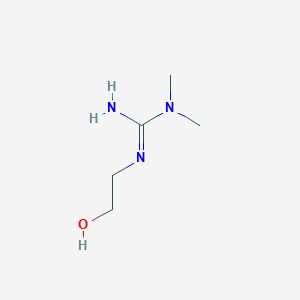

3-(2-Hydroxyethyl)-1,1-dimethylguanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13N3O |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)-1,1-dimethylguanidine |

InChI |

InChI=1S/C5H13N3O/c1-8(2)5(6)7-3-4-9/h9H,3-4H2,1-2H3,(H2,6,7) |

InChI Key |

DSXKXRSFCRPAER-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=NCCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 2 Hydroxyethyl 1,1 Dimethylguanidine

Classical Synthetic Routes and Reaction Pathways

Traditional approaches to the synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine primarily rely on two well-established strategies: guanidinylation reactions involving hydroxyethyl (B10761427) amines and alkylation of a pre-formed guanidine (B92328) core.

Guanidinylation Reactions Involving Hydroxyethyl Amines

Guanidinylation is a common method for the formation of the guanidine moiety, where an amine is treated with a guanylating agent. In the context of this compound synthesis, this would involve the reaction of ethanolamine (B43304) with a suitable 1,1-dimethyl-substituted guanylating agent. A general scheme for this approach is the reaction of an amine with a substituted S-methylisothiourea.

A relevant example is the synthesis of N,N'-diprotected-(2-hydroxyethyl)-guanidine, which provides a procedural blueprint. researchgate.net In this method, a protected thiourea (B124793) is first activated, typically by S-methylation, to form a reactive S-methylisothiourea intermediate. This intermediate is then subjected to reaction with ethanolamine in the presence of a base, such as triethylamine (B128534), to yield the desired guanidine derivative. researchgate.net While this example leads to a protected product, the fundamental reaction pathway is applicable. For the synthesis of the target compound, a similar strategy could be employed using a 1,1-dimethyl-S-methylisothiourea derivative.

Table 1: Key Reagents in Guanidinylation Reactions

| Reagent Class | Specific Example | Role in Synthesis |

| Amine | Ethanolamine | Provides the hydroxyethyl and primary amine functionalities. |

| Guanylating Agent | 1,1-Dimethyl-S-methylisothiourea | Provides the dimethylated guanidine carbon. |

| Base | Triethylamine | Acts as a proton scavenger to facilitate the reaction. |

Alkylation and Guanidine Formation Strategies

An alternative classical approach involves the alkylation of a pre-existing guanidine. This strategy would entail the reaction of 1,1-dimethylguanidine (B3025567) with a suitable 2-hydroxyethylating agent. A common choice for such an agent would be an electrophile like 2-chloroethanol (B45725) or 2-bromoethanol. The reaction is typically carried out in the presence of a base to deprotonate the guanidine, thereby increasing its nucleophilicity.

The general principle of guanidine alkylation is well-documented. The nucleophilic nitrogen of the guanidine attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

Modern and Sustainable Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. This trend has also impacted the synthesis of guanidines, with an emphasis on green chemistry principles and the use of catalytic systems.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can be achieved through several avenues. One notable approach is the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. Research has demonstrated the successful synthesis of substituted guanidines in aqueous media, often leading to simpler work-up procedures and reduced waste.

Furthermore, the principles of atom economy can be applied by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. Direct catalytic additions, for example, are often more atom-economical than multi-step syntheses involving protecting groups.

Catalytic Methodologies for Enhanced Synthesis of this compound

The use of catalysts can significantly enhance the efficiency and selectivity of guanidine synthesis. Both metal-based and organocatalytic systems have been developed for guanylation reactions. For instance, palladium-catalyzed reactions have been shown to be effective in the formation of C-N bonds in guanidine synthesis.

Another promising area is the use of Lewis acid catalysts to promote the addition of amines to carbodiimides or cyanamides. These catalytic methods often proceed under milder reaction conditions and can lead to higher yields compared to their non-catalytic counterparts. While a specific catalytic protocol for this compound has not been extensively reported, the general principles of catalytic guanidinylation offer a clear direction for future synthetic development.

Table 2: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages | Potential Challenges |

| Classical Guanidinylation | Use of stoichiometric reagents, often in organic solvents. | Well-established and predictable. | Can generate significant waste. |

| Classical Alkylation | Reaction of a guanidine with an alkylating agent. | Straightforward concept. | Potential for over-alkylation and side reactions. |

| Green Synthesis | Use of environmentally benign solvents like water. | Reduced environmental impact, simpler work-up. | Reactant solubility can be a challenge. |

| Catalytic Synthesis | Employment of catalysts to promote the reaction. | Higher efficiency, milder conditions, improved selectivity. | Catalyst cost and removal can be concerns. |

Purification and Isolation Techniques in this compound Synthesis Research

The purification and isolation of the final product are critical steps in any synthetic procedure. Due to the polar and often basic nature of guanidines, specialized techniques are often required. This compound, with its hydroxyl group and guanidine moiety, is expected to be a polar compound.

Chromatographic methods are commonly employed for the purification of guanidine derivatives. Techniques such as mixed-mode or ion-exchange chromatography are particularly effective for separating polar and basic compounds. These methods utilize stationary phases that can interact with the guanidinium (B1211019) ion, allowing for its separation from less polar impurities.

Crystallization is another important technique for obtaining highly pure guanidine compounds. The product is often isolated as a salt, such as a hydrochloride or sulfate, which can improve its crystallinity. The choice of solvent for crystallization is crucial and is often determined empirically. For guanidinium salts, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent may be used to induce crystallization. google.com The pH of the solution can also be a critical factor in achieving successful crystallization. google.com

Scale-Up Considerations for Laboratory to Research Production of this compound

Transitioning the synthesis of this compound from a small laboratory batch to larger research-scale production (e.g., multi-gram to kilogram scale) is not a linear process of simply increasing reactant quantities. catsci.com It requires careful re-evaluation and optimization of the entire chemical process to ensure safety, efficiency, cost-effectiveness, and reproducibility. appluslaboratories.com

Key areas for consideration include:

Route Selection and Reagent Availability: The initial laboratory route may utilize expensive or hazardous reagents that are not suitable for large-scale work. rsc.org For instance, while methyl iodide is effective for preparing the S-methylisothiourea reagent at a lab scale, its volatility and toxicity may necessitate exploring alternative, less hazardous alkylating agents (e.g., dimethyl sulfate) or entirely different guanylation reagents for larger production. organic-chemistry.org The commercial availability and cost of all starting materials in bulk are primary concerns. catsci.com

Thermal Safety and Reaction Control: Chemical reactions that are easily managed in a small flask can generate significant heat (exotherms) at a larger scale. rsc.org The surface-area-to-volume ratio decreases dramatically as the reactor size increases, which severely limits the rate of heat removal. catsci.com A thermal hazard assessment, potentially using reaction calorimetry, is crucial to understand the heat flow of the guanylation reaction. To manage the exotherm, a scaled-up process would likely require slow, controlled addition of one reactant to another and efficient reactor cooling systems. rsc.org

Mixing and Mass Transfer: Efficient mixing is critical for maintaining uniform temperature and concentration, which directly impacts reaction rate and impurity profiles. What is easily mixed in a small flask may suffer from poor mass transfer in a large reactor, leading to localized "hot spots" or areas of high concentration, potentially causing side reactions. The choice of reactor, impeller type, and stirring speed must be carefully engineered to match the reaction's requirements. visimix.com

Work-up and Product Isolation: Laboratory purification methods like silica (B1680970) gel chromatography are generally not viable for large-scale production. The process must be redesigned to allow for isolation via crystallization, distillation, or liquid-liquid extraction. This often requires significant process optimization to ensure the crude product is pure enough for the chosen isolation method. For the synthesis of this compound, developing a crystallization procedure would be a key goal for achieving high purity on a large scale.

Environmental, Health, and Safety (EHS): EHS considerations are paramount in scale-up. The guanylation reaction produces methanethiol (B179389) as a byproduct, which is a volatile and highly odorous gas. A scaled-up process requires a closed system with appropriate scrubbers to trap and neutralize this off-gas. Solvent choice is also critical; laboratory solvents may be replaced with greener or less hazardous alternatives that are more suitable for industrial use. rsc.org

The following table summarizes the primary challenges and mitigation strategies when scaling the production of this compound.

| Challenge | Laboratory Scale Approach | Scale-Up Strategy |

| Thermal Management | Reaction in a round-bottom flask, possibly with a water bath. | Use a jacketed reactor with controlled cooling. Perform calorimetric studies to quantify heat of reaction. Control reactant addition rate. catsci.com |

| Byproduct Handling | Methanethiol odor managed in a fume hood. | Implement a closed-system reactor with an attached scrubber (e.g., bleach or caustic solution) to neutralize methanethiol off-gas. |

| Reagent Choice | Use of convenient but potentially hazardous reagents like methyl iodide. | Evaluate less hazardous/volatile alkylating agents or alternative guanylating reagents that are available in bulk and cost-effective. rsc.org |

| Purification | Column chromatography on silica gel. | Develop a robust crystallization or extraction procedure. Optimize reaction conditions to minimize impurities, simplifying isolation. researchgate.net |

| Mixing | Magnetic stirrer in a small flask. | Use an overhead mechanical stirrer in a baffled reactor. Conduct mixing studies to ensure homogeneity. visimix.com |

Advanced Spectroscopic and Structural Characterization of 3 2 Hydroxyethyl 1,1 Dimethylguanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the 3-(2-Hydroxyethyl)-1,1-dimethylguanidine molecule.

Proton NMR (¹H NMR) Analysis in Research

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The dimethylamino group [(CH₃)₂N] would likely produce a singlet, integrating to six protons. The two methylene (B1212753) groups (-CH₂-CH₂-) of the hydroxyethyl (B10761427) moiety would each give rise to a triplet, due to coupling with the adjacent methylene group. The hydroxyl proton (-OH) might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The protons on the guanidine (B92328) nitrogens might also be observable, likely as broad signals.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂N- | 2.8 - 3.2 | Singlet | 6H |

| -N-CH₂- | 3.3 - 3.7 | Triplet | 2H |

| -CH₂-OH | 3.7 - 4.1 | Triplet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Carbon-13 NMR (¹³C NMR) Analysis in Research

The ¹³C NMR spectrum would provide information on the carbon skeleton. It is expected to show four distinct signals for the five carbon atoms, as the two methyl carbons of the dimethylamino group are chemically equivalent. The guanidinyl carbon would appear at the lowest field (highest ppm value) due to the strong deshielding effect of the three nitrogen atoms. The two methylene carbons would have distinct chemical shifts, and the two equivalent methyl carbons would appear at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=N (Guanidinyl) | 155 - 165 |

| -CH₂-OH | 58 - 65 |

| -N-CH₂- | 40 - 48 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. A key cross-peak would be expected between the signals of the two methylene groups in the hydroxyethyl chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon signals. For example, the triplet at ~3.3-3.7 ppm would show a correlation to the carbon signal at ~40-48 ppm.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The molecular formula of the compound is C₅H₁₃N₃O, giving a molecular weight of 131.18 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 132.19.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₅H₁₃N₃O. The high accuracy of HRMS provides strong evidence for the identity of the compound. Analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the proposed structure by identifying characteristic neutral losses and fragment ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. The resulting spectra offer a molecular fingerprint, allowing for the identification of functional groups and providing information about the molecular structure. For this compound, the vibrational spectra are characterized by bands corresponding to the various functional groups present: the hydroxyl (-OH) group, the secondary amine (N-H) of the guanidine moiety, the dimethylamino group (-N(CH₃)₂), and the alkyl backbone.

The IR spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the guanidine group is anticipated to appear in the same region, typically around 3300 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups are expected in the 3000-2850 cm⁻¹ range.

The C=N stretching vibration of the guanidine core is a key feature and is expected to produce a strong band in the IR and Raman spectra, typically in the 1680-1620 cm⁻¹ region. The N-H bending vibrations are expected around 1640-1550 cm⁻¹. Furthermore, C-N stretching vibrations from the dimethylamino and ethyl groups will appear in the fingerprint region, between 1300 and 1000 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically observed in the 1050-1000 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While O-H stretching bands are generally weak in Raman spectra, the C=N and C-N stretching vibrations of the guanidine group are expected to be strong and easily identifiable. The symmetric C-H stretching and bending modes of the methyl and ethyl groups will also be prominent.

A hypothetical table of the principal vibrational bands for this compound is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| O-H Stretch (H-bonded) | 3400-3200 (broad) | Weak |

| N-H Stretch | ~3300 | ~3300 |

| C-H Stretch (asymmetric, -CH₃) | ~2960 | ~2960 |

| C-H Stretch (symmetric, -CH₃) | ~2870 | ~2870 |

| C-H Stretch (asymmetric, -CH₂) | ~2925 | ~2925 |

| C-H Stretch (symmetric, -CH₂) | ~2855 | ~2855 |

| C=N Stretch | 1680-1620 (strong) | 1680-1620 (strong) |

| N-H Bend | 1640-1550 | Moderate |

| C-H Bend (-CH₃ and -CH₂) | 1470-1370 | 1470-1370 |

| C-N Stretch (-N(CH₃)₂) | 1250-1150 | Strong |

| C-O Stretch (primary alcohol) | 1050-1000 | Moderate |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The guanidine group is an excellent hydrogen bond donor (N-H) and acceptor (C=N), and the hydroxyl group is both a hydrogen bond donor (O-H) and acceptor.

It is anticipated that the molecules will form intricate hydrogen-bonding networks. For instance, the hydroxyl group of one molecule could donate a hydrogen bond to the imine nitrogen of the guanidine group of a neighboring molecule. Similarly, the N-H group of the guanidine could donate a hydrogen bond to the oxygen atom of the hydroxyl group of another molecule. These interactions would lead to the formation of chains, sheets, or more complex three-dimensional architectures. The dimethylamino group, lacking a hydrogen atom for donation, will primarily act as a hydrogen bond acceptor or participate in weaker C-H···N interactions.

A hypothetical table of expected intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

| O-H···N (guanidine) | -OH | C=N- | 2.7 - 3.0 |

| N-H···O (hydroxyl) | -NH- | -OH | 2.8 - 3.1 |

| N-H···N (guanidine) | -NH- | C=N- | 2.9 - 3.2 |

The conformation of this compound in the solid state will be determined by a combination of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The key rotatable bonds are the C-C bond of the hydroxyethyl group and the C-N bond connecting this group to the guanidine moiety.

Chiroptical Spectroscopy (if applicable for derivatives/analogues with chirality)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a signal in chiroptical spectroscopy.

Should chiral derivatives or analogues of this compound be synthesized, for instance, by introducing a stereocenter in the hydroxyethyl chain or by using a chiral substituent on the guanidine nitrogen, then chiroptical spectroscopy would become a valuable tool for determining the absolute configuration and studying conformational preferences in solution.

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 3 2 Hydroxyethyl 1,1 Dimethylguanidine

Acid-Base Properties and Protonation Equilibria in Solution-Phase Research

The most prominent chemical feature of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine is the high basicity of the guanidine (B92328) group. Guanidine itself is one of the strongest organic bases in aqueous solution, with a pKₐH of 13.6 for its conjugate acid, the guanidinium (B1211019) ion. rsc.org This exceptional basicity arises from the substantial resonance stabilization of the protonated form, where the positive charge is delocalized over all three nitrogen atoms. rsc.orgstackexchange.com

In this compound, the imine nitrogen (=NH) is the primary site of protonation. Protonation of an amine nitrogen (-NH₂) would result in a localized charge and lack the extensive resonance stabilization that makes the guanidinium cation so stable. stackexchange.com The presence of the two methyl groups on one of the amine nitrogens and the hydroxyethyl (B10761427) group on the other is expected to slightly modify the basicity compared to unsubstituted guanidine. Alkyl groups are generally electron-donating, which can increase the electron density on the nitrogen atoms and enhance basicity.

While specific experimental pKₐ data for this compound is not extensively documented in the literature, its basicity can be estimated by comparison with related compounds. Substituent effects play a crucial role in tuning the basicity of the guanidine core. rsc.orgrsc.org

Table 1: Comparison of pKₐH Values for Guanidine and Related Compounds

| Compound | Structure | pKₐH (in water) |

|---|---|---|

| Guanidine | H₂N(C=NH)NH₂ | 13.6 |

| 1,1,3,3-Tetramethylguanidine (TMG) | (CH₃)₂N(C=NH)N(CH₃)₂ | 13.6 (in MeCN) |

Note: Data is compiled from various sources on guanidine basicity. The pKₐH of TMG is often cited in acetonitrile (B52724) and is significantly higher than in water.

Based on these comparisons, the pKₐH of this compound is expected to be in the range of 12-14, making it a strong base that exists predominantly in its protonated guanidinium form at physiological pH.

Nucleophilic and Electrophilic Reactivity of the Guanidine Moiety

The guanidine group in this compound exhibits both nucleophilic and electrophilic characteristics, depending on the reaction conditions. researchgate.net

Nucleophilic Reactivity: The neutral form of the guanidine is a potent nucleophile. nih.gov The nitrogen atoms, particularly the sp²-hybridized imine nitrogen and the disubstituted amine nitrogen, possess lone pairs of electrons that can attack electrophilic centers. Guanidines are known to participate in various reactions as nucleophiles, including:

Alkylation and Acylation: The nitrogen atoms can be alkylated by alkyl halides or acylated by acid chlorides or anhydrides. nih.gov The reactivity of the different nitrogen atoms can be influenced by steric hindrance from the existing substituents. nih.gov

Michael Additions: Guanidines can act as strong nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.netmdpi.com

Catalysis: The nucleophilicity of guanidines is harnessed in organocatalysis, where they can initiate reactions such as ring-opening polymerizations or act as acylation catalysts. researchgate.netrsc.org

Electrophilic Reactivity: While inherently nucleophilic, the central carbon atom of the guanidine moiety is electron-deficient and can be rendered susceptible to nucleophilic attack. This is typically achieved by activating the guanidine. One strategy involves converting the guanidine into a guanidine cyclic diimide (GCDI), which disrupts the resonance stabilization and enhances the electrophilicity of the central carbon. organic-chemistry.org Following activation, this carbon center can undergo nucleophilic substitution with various nucleophiles like amines and alcohols, providing a pathway to synthesize more complex guanidine derivatives. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The primary alcohol (-CH₂OH) functionality on the ethyl substituent provides a secondary site for reactivity, behaving in a manner typical for primary alcohols.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding ester. This reaction is typically catalyzed by an acid (Fischer esterification) or mediated by coupling agents. rug.nlnih.gov For instance, reacting this compound with a carboxylic acid (R-COOH) under acidic conditions would yield the ester product. The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate ester formation under milder conditions. jocpr.com

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Due to the strongly basic nature of the guanidine group, careful selection of the base is necessary to selectively deprotonate the less acidic hydroxyl group. Alternatively, acid-catalyzed dehydration with another alcohol could lead to ether formation, though this can be prone to side reactions.

Oxidation and Reduction Reactions

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would oxidize the hydroxyl group to the corresponding aldehyde, 2-(1,1-dimethylguanidino)acetaldehyde.

To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid, 2-(1,1-dimethylguanidino)acetic acid.

Reduction: The hydroxyl group itself is not readily reduced. However, derivatives such as the corresponding tosylate could be subjected to reduction with agents like lithium aluminum hydride (LiAlH₄) to replace the hydroxyl group with a hydrogen atom, although this is not a typical transformation for this class of compound.

Reaction Kinetics and Thermodynamic Considerations in Model Systems

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, general principles from related systems can be applied.

Kinetics: The rates of reaction for both the guanidine and hydroxyl moieties are influenced by several factors:

Steric Hindrance: The dimethyl and hydroxyethyl groups on the guanidine moiety create steric congestion around the nitrogen atoms and the central carbon. This steric bulk can significantly impact reaction rates, for example, by slowing down the approach of a nucleophile or electrophile. wwu.edursc.orgnih.gov Studies on thermal guanidine metathesis have shown that increased steric hindrance around the guanidine core leads to slower reaction kinetics. wwu.edunih.gov

Solvent Effects: The polarity and protic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.

Catalysis: As discussed, acid or base catalysis is crucial for many of the reactions involving the hydroxyl group and can also play a role in reactions of the guanidine moiety.

Thermodynamics: The position of equilibrium in reactions is governed by the relative thermodynamic stability of the reactants and products.

Protonation Equilibria: The protonation of the guanidine group is a highly exergonic process in the presence of an acid, driven by the significant stability of the resulting resonance-stabilized guanidinium cation. nih.gov

Steric Strain: In reactions involving substituent exchange on the guanidine, the thermodynamic equilibrium often favors the formation of the less sterically crowded product. wwu.edu

Reaction Control: The distribution of products can be determined by whether the reaction is under kinetic or thermodynamic control. For instance, in the protonation of guanidine, while initial protonation might occur at different sites, the final observed product is the most thermodynamically stable guanidinium ion. stackexchange.com

Mechanistic Investigations using Isotopic Labeling and Advanced Computational Methods

To elucidate the precise reaction pathways of this compound, modern mechanistic investigation tools would be invaluable.

Isotopic Labeling: Stable isotope labeling is a powerful technique for tracking the fate of atoms throughout a reaction mechanism. researchgate.net

¹⁵N Labeling: By selectively incorporating ¹⁵N into one of the nitrogen positions of the guanidine group, one could follow its path during nucleophilic attack or rearrangement reactions using techniques like NMR spectroscopy or mass spectrometry. nih.gov

¹³C Labeling: Labeling the central carbon of the guanidine or specific carbons in the hydroxyethyl chain would allow for the unambiguous determination of bond-forming and bond-breaking steps.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can help elucidate proton transfer steps, which are fundamental in acid-base catalysis and many guanidine-mediated reactions. This can also be used to determine kinetic isotope effects (KIEs), providing insight into rate-determining steps.

Advanced Computational Methods: Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in silico. nih.govmdpi.com For this compound, computational studies could:

Model Protonation: Calculate the relative energies of different protonated forms to confirm the thermodynamic preference for protonation at the imine nitrogen. acs.org

Map Reaction Pathways: Determine the structures of transition states and intermediates for reactions at both the guanidine and hydroxyl groups. nih.gov This would provide detailed energy profiles, allowing for the calculation of activation barriers and reaction energies, which can be correlated with experimental kinetic and thermodynamic data. nih.govmdpi.com

Analyze Reactivity: Computational methods can calculate local reactivity descriptors, such as Fukui functions, to predict the most likely sites for nucleophilic and electrophilic attack on the molecule. mdpi.comresearchgate.net This can help rationalize observed regioselectivity in reactions.

These advanced methods, though not yet widely applied to this specific molecule, are essential for building a comprehensive understanding of its reactivity and mechanistic behavior.

Computational and Theoretical Studies of 3 2 Hydroxyethyl 1,1 Dimethylguanidine

Quantum Chemical Calculations for Electronic Structure and Intrinsic Properties

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine. These methods provide a detailed description of the electron distribution, which in turn governs the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and predict various electronic properties.

The optimized geometry reveals key structural parameters. The guanidine (B92328) group is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two others, though resonance delocalization results in C-N bond lengths that are intermediate in character. In a related compound, N,N,N',N'-tetramethyl-N''-[2-(N',N',N'',N''-tetramethylguanidino)ethyl]guanidine, the C=N double bond is reported at 1.285 Å, while the C-N single bonds are longer, around 1.384-1.395 Å. researchgate.net For the hydroxyethyl (B10761427) tail, the C-C, C-O, and C-N bond lengths are expected to be in the typical ranges for alkanes, alcohols, and amines, respectively.

DFT calculations also allow for the determination of the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. The MEP is crucial for predicting sites of electrophilic and nucleophilic attack. For guanidine derivatives, the imino nitrogen is typically the most electron-rich and nucleophilic center. The hydroxyl group's oxygen atom also represents a region of high electron density, while the hydrogen atoms of the amino and hydroxyl groups are electron-deficient.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=N (guanidine) | ~1.29 |

| C-N (guanidine) | ~1.39 | |

| C-O (ethyl) | ~1.43 | |

| C-C (ethyl) | ~1.53 | |

| O-H | ~0.97 | |

| Bond Angle (°) | N-C-N (guanidine) | ~120 |

| C-C-O (ethyl) | ~109 | |

| C-N-C (dimethylamino) | ~118 | |

| C-O-H | ~108 |

Note: These values are hypothetical and based on typical values for similar functional groups derived from computational studies on analogous molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic structure by including electron correlation effects more explicitly than standard DFT functionals. These methods are computationally more demanding but can offer more accurate energy and property predictions. For 2-aminoethanol, a related amino alcohol, geometry optimizations at the MP2/6-311++G(d,p) level have been shown to accurately predict its conformational preferences. nih.gov Applying such methods to this compound would refine the geometric parameters and relative energies of different conformers. The inclusion of electron correlation is particularly important for accurately describing non-covalent interactions, such as potential intramolecular hydrogen bonds between the hydroxyl group and the guanidine nitrogen atoms.

Conformational Analysis and Energy Landscapes Mapping

The flexibility of the ethyl chain in this compound allows for multiple conformations. Conformational analysis aims to identify the stable rotamers and map the potential energy surface (PES) associated with bond rotations. The key dihedral angles to consider are around the C-C and C-N bonds of the hydroxyethyl group.

Theoretical studies on 2-aminoethanol have identified several stable conformers, with the most stable ones often stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. nih.govkuleuven.be For this compound, a similar intramolecular hydrogen bond (O-H···N) between the terminal hydroxyl group and one of the guanidine nitrogens is highly probable. This interaction would lead to a folded, cyclic-like conformation being significantly lower in energy.

The potential energy surface can be mapped by systematically rotating the key dihedral angles and calculating the energy at each point using quantum chemical methods. This mapping reveals the energy barriers between different conformers, providing insight into the molecule's flexibility and the population of each conformer at a given temperature. The most stable conformer is expected to be the one that maximizes the stabilizing intramolecular hydrogen bonding while minimizing steric hindrance from the dimethylamino groups.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in an aqueous solution. MD simulations model the atomic motions over time, providing a dynamic picture of the molecule's interactions with its environment.

For this compound, an MD simulation in a water box would reveal how the molecule is solvated. The polar guanidine and hydroxyl groups are expected to form strong hydrogen bonds with surrounding water molecules. The dimethyl groups, being more hydrophobic, would have a different interaction profile with the solvent. Studies on ethanolamine (B43304) in aqueous solution have shown that it is preferentially solvated by water molecules, with limited dimer formation. aanda.org

MD simulations can also provide insights into the conformational dynamics in solution. The presence of a solvent can influence the conformational preferences observed in the gas phase. While intramolecular hydrogen bonds may still be present, they will be in competition with intermolecular hydrogen bonds with water. The simulation can track the population of different conformers and the lifetime of intramolecular versus intermolecular hydrogen bonds, offering a comprehensive view of the molecule's dynamic behavior and its interaction with the solvent.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule, especially when experimental spectra are unavailable.

Infrared (IR) and Raman vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT methods are commonly used for this purpose. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov These calculations can aid in the assignment of experimental spectral bands to specific vibrational modes, such as O-H stretching, N-H bending, and C=N stretching.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.govrsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicting the ¹H and ¹³C NMR spectra would help in the structural elucidation of this compound.

Table 2: Predicted Vibrational Frequencies for a Stable Conformer of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description |

|---|---|---|

| O-H stretch | ~3450 | Hydrogen-bonded hydroxyl group |

| N-H stretch | ~3350 | Guanidine N-H |

| C-H stretch | ~2950-2850 | Methyl and methylene (B1212753) groups |

| C=N stretch | ~1650 | Guanidine imine bond |

| N-H bend | ~1600 | Guanidine amine group |

| C-O stretch | ~1050 | Primary alcohol |

Note: These are hypothetical values based on typical frequency ranges for the respective functional groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -OH | Variable, depends on H-bonding |

| -CH₂-O | ~3.6 | |

| -CH₂-N | ~3.2 | |

| -N(CH₃)₂ | ~2.8 | |

| ¹³C | C=N (guanidine) | ~158 |

| -CH₂-O | ~60 | |

| -CH₂-N | ~45 | |

| -N(CH₃)₂ | ~38 |

Note: These are hypothetical values based on typical chemical shift ranges for similar molecular environments.

Theoretical Insights into Reaction Pathways and Transition State Characterization

Computational methods are instrumental in exploring the reactivity of this compound by modeling potential reaction pathways. A fundamental reaction for a guanidine is protonation, given its strong basicity. aps.org Theoretical calculations can determine the proton affinity of the different nitrogen atoms in the molecule. The imino nitrogen is expected to be the most basic site, and upon protonation, the positive charge becomes delocalized across the three nitrogen atoms of the guanidinium (B1211019) group, leading to a highly stabilized conjugate acid.

For more complex reactions, computational chemistry can be used to locate and characterize the transition state (TS) structures connecting reactants and products. A transition state is a first-order saddle point on the potential energy surface. By identifying the TS, the activation energy of the reaction can be calculated, providing a quantitative measure of the reaction rate. For instance, the mechanism of a nucleophilic addition reaction involving the guanidine group could be elucidated by calculating the energies of the reactants, transition state, and products. This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Analytical Techniques for the Determination of 3 2 Hydroxyethyl 1,1 Dimethylguanidine in Research Matrices

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For a substituted guanidine (B92328) like 3-(2-Hydroxyethyl)-1,1-dimethylguanidine, several chromatographic approaches have been developed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of guanidino compounds. nih.gov Due to the high polarity and basicity of this compound, which has a pKa similar to guanidine (pKa 12.5), methods must be chosen carefully to achieve adequate retention and separation on stationary phases. sielc.com

Separation Modes:

Mixed-Mode Chromatography: This approach is particularly effective for polar, basic compounds. Columns like Primesep 100 utilize both reverse-phase and ion-exchange mechanisms, allowing for the retention of highly polar compounds that are not well-retained on traditional C18 columns. sielc.com

Reversed-Phase Chromatography with Derivatization: To enhance retention and detectability on common stationary phases like C18, pre-column derivatization is often employed. tandfonline.comresearchgate.net Reagents such as methylglyoxal (B44143) can react with the guanidino group to form a less polar, UV-active derivative that is more amenable to reversed-phase separation. tandfonline.comresearchgate.net

Detection Modalities:

UV Detection: Guanidino compounds have weak UV absorbance at low wavelengths (~200 nm). sielc.com Derivatization can significantly improve sensitivity by introducing a chromophore that absorbs at a higher, more specific wavelength, such as 275 nm after reaction with methylglyoxal. tandfonline.comresearchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that does not require the analyte to have a chromophore. It is particularly useful for detecting compounds like guanidine at low concentrations when UV detection is insufficient. sielc.com

Fluorescence Detection: This highly sensitive technique requires derivatization with a fluorogenic reagent. For instance, reaction with 9,10-phenanthrenequinone converts guanidino compounds into intensely fluorescent derivatives, allowing for trace-level quantification in biological samples like cerebrospinal fluid. thermofisher.comnih.gov

| Stationary Phase | Mobile Phase / Eluent | Derivatizing Reagent | Detection Method | Limit of Detection (LOD) |

|---|---|---|---|---|

| Kromasil C18 | Methanol-water-sodium tetraborate (B1243019) buffer-acetonitrile | Methylglyoxal | UV (275 nm) | 0.041–0.12 µmol/L |

| Primesep 100 (Mixed-Mode) | Not specified | None | ELSD / UV (200 nm) | Not specified |

| Not specified | Not specified | 9,10-Phenanthrenequinone | Fluorescence | Trace amounts |

Direct analysis of highly polar and non-volatile compounds like guanidines by Gas Chromatography (GC) is generally not feasible. oup.com However, GC analysis becomes a powerful tool after a pre-column derivatization step that converts the analyte into a volatile and thermally stable derivative. thermofisher.comnih.gov

Derivatization Reagents:

Glyoxal: Reacts with guanidino compounds to form derivatives that can be separated on columns like the HP-5. oup.comnih.gov

Ethyl Chloroformate (ECF) and Isovaleroylacetone (IVA): This combination of reagents has been used to create stable derivatives suitable for GC analysis with Flame Ionization Detection (FID). thermofisher.comresearchgate.net

Hexafluoroacetylacetone: Used in combination with ethyl chloroformate to derivatize various guanidino compounds for GC-FID analysis. researchgate.net

The derivatized samples are typically separated on a non-polar or medium-polarity capillary column (e.g., HP-5) and detected using a Flame Ionization Detector (FID). researchgate.netresearchgate.net This method has proven effective for determining various guanidino compounds in biological matrices like the serum of uremic patients. nih.gov

| Derivatizing Reagent(s) | GC Column | Detector | Typical LOD |

|---|---|---|---|

| Glyoxal | HP-5 (30 m × 0.32 mm) | FID | 0.024–0.034 µmol/L |

| Hexafluoroacetylacetone and Ethyl Chloroformate | HP-5 (30 m × 0.32 mm) | FID | 0.014–0.19 µg/mL |

| Isovaleroylacetone and Ethyl Chloroformate | Not specified | FID | Not specified |

Ion Chromatography (IC) is an ideal technique for the direct analysis of small, ionic compounds without the need for derivatization. thermofisher.com This method leverages ion-exchange principles to separate analytes based on their charge. For a cationic compound like protonated this compound, a cation-exchange column is used.

An IC method using a Dionex IonPac CS20 cation-exchange column with suppressed conductivity detection has been developed for guanidine. thermofisher.com The separation is typically achieved under isocratic elution with an acidic mobile phase. This approach is simple, rapid, and avoids the complexities of derivatization, making it highly suitable for quality control and routine analysis in research environments. thermofisher.comgoogle.com

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. As this compound is a basic compound that will be positively charged in acidic buffers, CE is a highly suitable analytical technique. mdpi.com It offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption.

Capillary Zone Electrophoresis (CZE) is the most common mode of CE, where separation occurs in a buffer-filled capillary. The inherent positive charge of the protonated guanidine derivative would allow for rapid migration towards the cathode and separation from other matrix components. Coupling CE with mass spectrometry (CE-MS) can provide both high separation efficiency and definitive structural identification. mdpi.com While specific applications for this exact compound are not widely documented, the principles of CE make it a promising technique for its analysis in complex research samples. nih.gov

Spectrophotometric and Fluorimetric Methods for Detection in Research Samples

Spectrophotometric and fluorimetric methods are often used for the quantification of guanidine derivatives, typically following a chemical reaction that produces a chromophore or fluorophore. nih.gov

Spectrophotometry (Colorimetry): These methods are based on reactions that yield a colored product, which can be quantified by measuring its absorbance of light. A known method for guanidine derivatives involves a reaction with an alkaline solution of sodium nitroprusside and hydrogen peroxide, which produces a colored complex suitable for photoelectric colorimetry. google.com Such methods are valuable for their simplicity and cost-effectiveness, making them suitable for routine assays in controlled laboratory settings. farmaciajournal.com

Fluorimetry: As mentioned in the HPLC section, fluorimetric detection offers superior sensitivity. The reaction of guanidino compounds with phenanthrenequinone (B147406) is a well-established method for producing highly fluorescent derivatives. nih.gov This reaction can be adapted for analysis in a fluorometer or as a post-column derivatization step in HPLC, enabling the detection of very low concentrations of the analyte in research samples. nih.gov

Electrochemical Methods for Detection and Characterization in Controlled Environments

Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive compounds. While direct electrochemical analysis of this compound may be challenging, several strategies could be employed in controlled research environments.

The guanidino group itself may be susceptible to oxidation at a specific potential, which could be detected using techniques like cyclic voltammetry or amperometry at specialized electrodes. However, the potential for interference from other sample matrix components is high.

A more robust approach would involve derivatization to attach an electrochemically active tag to the molecule. Alternatively, indirect methods could be explored. For instance, the compound could be used to form a complex with a metal ion, and the change in the electrochemical signal of the metal ion could be measured. Techniques like anodic stripping voltammetry (ASV) are extremely sensitive for detecting metal ions and could be adapted for such indirect quantification. mdpi.com These methods are primarily suited for fundamental research and characterization in clean, controlled environments rather than for complex biological matrices.

Sample Preparation Strategies for Complex Research Matrices and In Vitro Systems

The accurate determination of this compound in complex research matrices, such as plasma, urine, cell lysates, and cell culture media, necessitates effective sample preparation to remove interfering endogenous substances. Given the polar nature of this guanidino compound, strategies must be tailored to ensure efficient extraction and recovery while minimizing matrix effects, which can suppress or enhance the analyte signal in mass spectrometry-based assays. The choice of a suitable sample preparation technique is contingent upon the specific matrix, the concentration of the analyte, and the analytical instrumentation employed for detection.

A fundamental step in the analysis of biological samples is often the removal of proteins, which can interfere with chromatographic separation and ionization. selectscience.net Protein precipitation is a straightforward and common method for this purpose. chromatographyonline.com Typically, a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to denature and precipitate the proteins. chromatographyonline.com The supernatant, containing the analyte of interest, is then separated by centrifugation. chromatographyonline.com

For more complex matrices or when lower detection limits are required, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed. LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. rsc.org The efficiency of LLE is highly dependent on the pH of the aqueous phase, which influences the ionization state and, consequently, the partitioning of the analyte into the organic phase. rsc.org

Solid-phase extraction offers a higher degree of selectivity and can be adapted for various types of analytes and matrices. rsc.org For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) based SPE may be particularly effective. rsc.org Mixed-mode SPE, which combines ion-exchange and reversed-phase retention mechanisms, can also provide excellent cleanup for charged and polar molecules. chromatographyonline.com

In the context of in vitro systems, such as cell cultures, sample preparation may involve cell lysis to release intracellular contents, followed by extraction and cleanup procedures similar to those used for biological fluids. The choice of lysis buffer and subsequent extraction steps should be carefully considered to ensure the stability and quantitative recovery of the target analyte.

The following tables outline potential sample preparation strategies and optimization parameters for the analysis of this compound in various research matrices.

Table 1: Protein Precipitation Strategies for Plasma/Serum Samples

| Parameter | Option 1: Acetonitrile Precipitation | Option 2: Methanol Precipitation |

| Precipitating Agent | Acetonitrile | Methanol |

| Sample to Solvent Ratio | 1:3 (v/v) | 1:3 (v/v) |

| Incubation Temperature | -20°C | -20°C |

| Incubation Time | 30 minutes | 30 minutes |

| Centrifugation Speed | 14,000 x g | 14,000 x g |

| Centrifugation Time | 20 minutes | 20 minutes |

| Supernatant Collection | Transfer to a new tube for evaporation or direct injection | Transfer to a new tube for evaporation or direct injection |

| Pros | Efficient protein removal, compatible with LC-MS | Good for polar analytes |

| Cons | May lose some very polar compounds due to co-precipitation | May extract more phospholipids (B1166683) compared to acetonitrile rsc.org |

Table 2: Liquid-Liquid Extraction (LLE) Parameters for Aqueous Matrices

| Parameter | Description |

| Sample pH Adjustment | Adjust to > pKa of the guanidino group to ensure neutrality for better extraction into organic solvent. |

| Organic Solvent | A polar organic solvent or a mixture, e.g., ethyl acetate, dichloromethane/isopropanol. Halogenated solvents can be effective for polar compounds. rsc.org |

| Phase Ratio (Aqueous:Organic) | Typically 1:1 to 1:5, optimized for maximum recovery. |

| Extraction Method | Vortex mixing followed by centrifugation to separate phases. |

| Number of Extractions | Multiple extractions (2-3 times) with fresh solvent can improve recovery. |

| Post-Extraction | The organic phase is evaporated and the residue is reconstituted in a mobile phase-compatible solvent. |

Table 3: Solid-Phase Extraction (SPE) Strategies

| SPE Sorbent Type | Conditioning Solvent | Equilibration Solvent | Loading Conditions | Wash Solvent(s) | Elution Solvent |

| Mixed-Mode Cation Exchange | Methanol | Aqueous buffer (e.g., ammonium (B1175870) acetate, pH 5) | Sample pre-treated with an acidic buffer to ensure the analyte is charged. chromatographyonline.com | 1. Aqueous buffer2. Methanol or Acetonitrile | Methanolic ammonia (B1221849) or other basic organic solution |

| HILIC | Acetonitrile | Acetonitrile | Sample diluted in a high percentage of organic solvent (e.g., >80% acetonitrile). | High percentage organic solvent (e.g., 95% acetonitrile) | Aqueous buffer with a small amount of organic modifier |

For in vitro systems, sample preparation begins with cell lysis. Guanidine-based lysis buffers, such as those containing guanidinium (B1211019) thiocyanate, are effective at denaturing proteins and inactivating nucleases, which can be beneficial for preserving the integrity of the sample if other analytes are also being measured. nih.govresearchgate.net Following lysis, the resulting homogenate can be subjected to the protein precipitation, LLE, or SPE methods described above to isolate this compound. The specific protocol would need to be optimized to account for the components of the cell culture medium and the lysis buffer.

Advanced Applications of 3 2 Hydroxyethyl 1,1 Dimethylguanidine in Chemical and Materials Sciences Research

Use as a Building Block in Complex Organic Synthesis

The presence of multiple reactive sites—the nucleophilic guanidine (B92328) nitrogens and the hydroxyl group—makes 3-(2-Hydroxyethyl)-1,1-dimethylguanidine a valuable synthon for the construction of complex organic molecules, particularly novel heterocyclic frameworks and products of multicomponent reactions.

Formation of Novel Heterocyclic Compounds

The guanidine moiety is a well-established precursor for a wide array of nitrogen-containing heterocycles. tubitak.gov.tr The inherent reactivity of the guanidine unit in this compound can be harnessed in cyclization reactions to afford unique heterocyclic systems. For instance, guanidines are known to react with dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) derivatives. The dimethyl substitution on two of the nitrogen atoms directs the cyclization, while the hydroxyethyl (B10761427) group can be envisioned to impart specific solubility or further functionalization capabilities to the resulting heterocycle.

While direct synthesis of heterocycles using this specific guanidine is not extensively documented in publicly available literature, the principles of guanidine chemistry strongly support its utility in this area. at.ua The synthesis of protected N,N'-diprotected-(2-hydroxyethyl)-guanidine highlights its role as a manageable building block in synthetic sequences, where the hydroxyl and guanidine functionalities can be selectively manipulated. researchgate.net

Role in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. Guanidines and their salts are frequently employed in MCRs to generate diverse heterocyclic libraries. tubitak.gov.trresearchgate.net

A notable application analogous to the subject compound is the use of a bis(2-hydroxyethyl)-guanidine derivative in a nickel nanocomposite catalyst for the synthesis of pyrano[2,3-c]pyrazoles and highly functionalized piperidines. tandfonline.comresearchgate.net In these MCRs, the guanidine moiety plays a crucial role in the catalytic cycle, while the hydroxyethyl groups contribute to the stability and properties of the catalyst. This example underscores the potential of this compound to participate in or catalyze similar MCRs, leading to the rapid assembly of complex and pharmaceutically relevant scaffolds. tandfonline.comresearchgate.net

Applications in Catalyst Design and Organocatalysis Research

The strong basicity and coordinating properties of the guanidine group, modulated by the presence of the hydroxyethyl tail, make this compound an attractive candidate for various catalytic applications.

Role as a Basic Catalyst or Cocatalyst

Guanidines are classified as strong organic superbases and are widely used as organocatalysts for a variety of chemical transformations. researchgate.netnih.govrsc.org The basicity of the guanidine in this compound can be leveraged to deprotonate weakly acidic substrates, thereby initiating reactions such as Michael additions, Henry reactions, and transesterifications. The hydroxyl group can potentially participate in the catalytic cycle through hydrogen bonding, helping to orient substrates or stabilize transition states, thus influencing the stereoselectivity of the reaction. researchgate.net Chiral guanidines have demonstrated significant success in asymmetric synthesis, and while the subject compound is achiral, its functional handle provides a site for the introduction of chiral auxiliaries. rsc.org

Support for Metal Catalysts and Ligand Design

The nitrogen atoms of the guanidine and the oxygen of the hydroxyl group in this compound can act as donor atoms for the coordination of metal ions. researchgate.netsemanticscholar.orgrsc.org This makes it a versatile ligand or a component of a larger ligand system for the design of novel metal catalysts. Guanidine-metal complexes have been explored for a range of catalytic reactions, including polymerization and cross-coupling reactions. researchgate.netresearchgate.net

A compelling example is the immobilization of a bis(2-hydroxyethyl)-guanidine-Ni complex on magnetic nanoparticles. tandfonline.comresearchgate.net This heterogeneous catalyst demonstrated high efficiency and recyclability in the synthesis of pyrano[2,3-c]pyrazoles. The data from this study showcases the performance of a closely related system.

| Entry | Aldehyde (R) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | C6H5 | 10 | 98 |

| 2 | 4-ClC6H4 | 12 | 96 |

| 3 | 4-MeC6H4 | 15 | 95 |

| 4 | 4-NO2C6H4 | 10 | 97 |

| 5 | 3-NO2C6H4 | 10 | 98 |

This demonstrates that the guanidine and hydroxyethyl moieties can work in concert to create a robust and efficient catalytic system. Similarly, guanidine-functionalized disiloxanes have been used to create copper(II) complexes with photocatalytic activity. nih.gov

Research in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered assemblies. The guanidinium (B1211019) cation is an excellent hydrogen bond donor, capable of forming strong and directional interactions with various anions and neutral molecules. researchgate.netnih.gov The this compound molecule, upon protonation, can form a guanidinium ion, while the hydroxyl group provides an additional site for hydrogen bonding.

These features make it a promising component for the design of host-guest systems and self-assembling materials. For instance, guanidinium-based receptors are known to bind anions with high affinity and selectivity. acs.org The hydroxyethyl group could be used to anchor the molecule to a surface or to direct the formation of a specific supramolecular architecture through intermolecular hydrogen bonds. nih.gov Research on guanidine-functionalized polymers and surfaces has shown their ability to form complexes and respond to external stimuli. nih.gov The interplay between the ionic interactions of the guanidinium group and the hydrogen bonding of the hydroxyl group can lead to the formation of complex and functional supramolecular structures. nih.gov

Hydrogen Bonding Interactions and Self-Assembly Studies

The guanidinium group is well-known for its ability to form strong, directional hydrogen bonds. cambridgemedchemconsulting.comnih.gov This capacity is fundamental to its role in molecular recognition and the formation of ordered supramolecular structures. The combination of the guanidinium and hydroxyl groups in this compound provides multiple sites for both hydrogen bond donation and acceptance. These features are theoretically conducive to the formation of intricate hydrogen-bonded networks, which could lead to self-assembly into higher-order structures like tapes, ribbons, or three-dimensional frameworks. nih.govmdpi.com

However, specific studies detailing the hydrogen bonding patterns, crystal engineering, or self-assembly behavior of this compound are not found in the current body of scientific literature. Research on related guanidinium compounds, such as sulfaguanidine, has demonstrated the formation of diverse supramolecular synthons through hydrogen bonding. nih.govresearchgate.net

Anion Binding and Recognition Studies in Model Systems

The positively charged guanidinium group is a powerful motif for the recognition and binding of anions. This interaction is crucial in various biological and chemical systems. The design of synthetic receptors for anions is a significant area of supramolecular chemistry, with applications in sensing, transport, and catalysis. The structure of this compound, with its accessible guanidinium cation, suggests it could act as an effective anion binding agent.

Nevertheless, a review of published research yields no specific studies on the anion binding affinity, selectivity, or recognition capabilities of this compound in model systems.

Potential in Polymer Chemistry and Material Science Research

The bifunctional nature of this compound, possessing a reactive hydroxyl group and a guanidinium moiety, suggests its potential utility in polymer science.

As a Monomer or Cross-linking Agent for Polymer Synthesis

The hydroxyl group of this compound could theoretically allow it to be used as a monomer in condensation polymerizations or as an initiator for ring-opening polymerizations. For instance, it could be incorporated into polyesters or polyurethanes. Furthermore, if appropriately functionalized, the guanidine group could also participate in polymerization reactions. The presence of multiple reactive sites could also enable its use as a cross-linking agent to create polymer networks with specific properties. researchgate.netnih.gov

Despite this theoretical potential, there are no available research articles describing the use of this compound as a monomer or cross-linking agent in polymer synthesis.

Modification of Polymer Properties and Functionalities

The incorporation of guanidinium groups onto polymer backbones is a known strategy to impart specific functionalities, such as antimicrobial activity, gene delivery capabilities, and enhanced adhesion. The this compound molecule could potentially be grafted onto existing polymers through its hydroxyl group to introduce the functional guanidinium cation. researchgate.netnih.gov

A thorough search of the literature did not yield any studies focused on the use of this compound for the modification of polymer properties.

Role in Specific Biochemical Research Models

Guanidino compounds play vital roles in numerous biological processes, and synthetic guanidine derivatives are often explored for their potential as enzyme inhibitors or modulators.

In Vitro Enzymatic Assays for Mechanism Elucidation

The structural similarity of the guanidinium group to the side chain of arginine means that guanidine-containing small molecules are often investigated as inhibitors or mechanistic probes for enzymes that process arginine or related substrates. In vitro enzymatic assays are the primary tool for such investigations. mdpi.com

However, there is no published research detailing the use of this compound in in vitro enzymatic assays to elucidate enzyme mechanisms or to assess its inhibitory potential.

Interaction with Biological Macromolecules in Controlled Ex Vivo Systems

extensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the specific interactions of this compound with biological macromolecules in controlled ex vivo systems. Despite a thorough investigation for data pertaining to this compound, no specific studies detailing its binding affinities, interaction mechanisms, or effects on the structure and function of proteins, nucleic acids, or other biological macromolecules could be identified.

The field of molecular interactions is critical for understanding the biological activity and potential applications of chemical compounds. Typically, the investigation into a compound's engagement with biological macromolecules involves a variety of ex vivo techniques, including but not limited to:

Spectroscopic Methods: Techniques such as fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) are often employed to detect and characterize binding events and conformational changes in macromolecules upon interaction with a ligand.

Calorimetric Techniques: Isothermal titration calorimetry (ITC) provides thermodynamic data on binding interactions, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Electrophoretic and Chromatographic Methods: Gel shift assays and affinity chromatography are used to study the formation of complexes between small molecules and macromolecules like DNA or proteins.

Enzyme Inhibition Assays: These experiments determine if a compound can modulate the activity of specific enzymes and can elucidate the mechanism of inhibition.

The absence of such studies for this compound means that there is currently no empirical data to construct a detailed analysis or data tables as requested. While the guanidine group is known to participate in electrostatic interactions, and the hydroxyethyl group can engage in hydrogen bonding, any discussion on how these functionalities in this compound might mediate interactions with biological targets would be purely speculative without experimental evidence.

Future research in this area would be necessary to elucidate the potential for this compound to interact with biological macromolecules and to understand its profile for applications in chemical and materials sciences where such interactions are relevant.

Derivatives and Analogues of 3 2 Hydroxyethyl 1,1 Dimethylguanidine: Synthetic Strategies and Research Directions

Design Principles for Novel Guanidine (B92328) Derivatives

The design of novel guanidine derivatives is often guided by the intended application, leveraging the unique electronic and structural characteristics of the guanidinium (B1211019) group. In the realm of organocatalysis, the high basicity of guanidines makes them powerful Brønsted base catalysts. ineosopen.orgrsc.org The pKa of the conjugate acid of a guanidine is influenced by geometric factors and the nature of substituents on the nitrogen atoms, which affect the stability of the protonated form through hydrogen bonding. ineosopen.org For instance, the introduction of electron-donating groups can enhance basicity, while electron-withdrawing groups can modulate it. The spatial arrangement of substituents also plays a crucial role in creating specific binding pockets for substrates.

Synthesis of Substituted 3-(2-Hydroxyethyl)-1,1-dimethylguanidine Analogues

The synthesis of substituted analogues of this compound can be approached through various synthetic routes, often involving the reaction of a suitably substituted amine with a guanidinylating agent. A common strategy involves the use of protected guanidine precursors to control reactivity and avoid side reactions.

One general approach starts with the synthesis of a protected N,N'-diprotected-(2-hydroxyethyl)guanidine. For example, thiourea (B124793) can be reacted with benzyloxycarbonyl chloride to form N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea. This intermediate can then be reacted with ethanolamine (B43304) in the presence of a base like triethylamine (B128534) to yield the protected N,N'-bis(benzyloxycarbonyl)-N''-(2-hydroxyethyl)guanidine. researchgate.net To introduce the dimethyl functionality and other substituents, variations of this method can be employed. For instance, starting with N,N-dimethylamine, one could envision a multi-step synthesis involving protection, guanidinylation, and deprotection steps.

Alternative synthetic strategies for substituted guanidines include:

Reaction of amines with cyanamides: This method involves the addition of an amine to a cyanamide, which can be a versatile route to various substituted guanidines.

Guanidinylation with O-alkylisoureas or S-alkylisothioureas: These reagents are effective for the transfer of a guanidine moiety to an amine.

Use of modern guanidinylating reagents: Reagents like N,N'-di-Boc-N''-triflylguanidine offer high reactivity and selectivity.

To synthesize analogues with substitutions on the 2-hydroxyethyl group, one could start with substituted amino alcohols. For example, reacting a substituted 2-aminoethanol derivative with a suitable guanidinylating agent would yield the desired analogue. Modifications to the N,N-dimethyl groups could be achieved by starting with different secondary amines in the initial steps of the synthesis.

Structure-Activity Relationship (SAR) Studies in Academic Contexts (non-clinical)

In non-clinical academic research, structure-activity relationship (SAR) studies of guanidine derivatives often focus on understanding how systematic structural modifications influence their catalytic activity, binding properties, or other chemical characteristics. These studies are crucial for the rational design of new catalysts, receptors, and functional molecules.

For acyclic guanidines similar to this compound, SAR studies in organocatalysis might investigate the following:

| Structural Modification | Investigated Property | Potential Impact |

| Alkyl chain length on the hydroxyalkyl group | Catalytic efficiency, Substrate scope | Changes in steric hindrance around the basic center can affect substrate accessibility and reaction rates. |

| Substitution on the N,N-dimethyl groups | Basicity (pKa), Solubility | Introduction of bulkier or electron-withdrawing/donating groups can fine-tune the electronic properties and solubility of the catalyst. |

| Nature of the hydroxyl group | Hydrogen bonding capability, Catalyst-substrate interaction | Modification or replacement of the hydroxyl group can alter the secondary interactions with the substrate, potentially influencing stereoselectivity in asymmetric catalysis. |

| Introduction of additional functional groups | Bifunctionality, Cooperative catalysis | Incorporating other catalytic moieties (e.g., a thiourea group) can lead to bifunctional catalysts with enhanced activity and selectivity. |

Computational Design of Novel Guanidine Scaffolds for Targeted Research Applications

Computational chemistry plays an increasingly important role in the design of novel guanidine scaffolds with specific properties for targeted research applications. mdpi.com Molecular modeling techniques allow for the in-silico screening of virtual libraries of guanidine derivatives, predicting their properties and guiding synthetic efforts.

Key computational approaches include:

Quantum Mechanics (QM) calculations: These methods can be used to accurately predict the electronic properties of guanidines, such as their basicity (pKa) and hydrogen-bonding capabilities. This information is crucial for designing catalysts with optimal reactivity.

Molecular Docking: This technique can predict the binding mode and affinity of a guanidine derivative to a specific receptor or substrate. It is widely used in the design of enzyme inhibitors and molecular probes.

Molecular Dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of guanidine-containing systems, such as the conformational changes of a catalyst during a reaction or the stability of a host-guest complex.

Scaffold Hopping: This computational strategy aims to identify new molecular scaffolds that retain the desired activity of a known compound but have a different core structure. nih.gov This can be useful for discovering novel classes of catalysts or ligands with improved properties or for navigating around existing patents.

By combining these computational tools, researchers can rationally design novel guanidine scaffolds with tailored electronic, steric, and conformational properties for a wide range of research applications, from catalysis to materials science.

Future Research Directions and Unexplored Avenues for 3 2 Hydroxyethyl 1,1 Dimethylguanidine

Emerging Synthetic Methodologies and Sustainable Chemistry Initiatives

The synthesis of guanidine (B92328) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic routes to 3-(2-Hydroxyethyl)-1,1-dimethylguanidine.

Current research in guanidine synthesis highlights a move away from hazardous reagents like mercury chloride (HgCl₂) and towards more environmentally benign alternatives. organic-chemistry.orgresearchgate.net For instance, the use of cyanuric chloride as an activating agent for di-Boc-thiourea provides a less toxic pathway. organic-chemistry.org Another promising avenue is the use of heterogeneous catalysts, particularly nano-catalysts like copper ferrite (B1171679) (CuFe₂O₄), which offer the advantages of being recoverable and reusable, often under solvent-free conditions. researchgate.net

One-pot synthesis methods are also gaining traction for their efficiency and reduced waste generation. nih.gov A potential sustainable approach for this compound could involve a one-pot reaction using environmentally friendly and recyclable reagents, such as tetrabutylphosphonium (B1682233) tribromide (TBPTB). nih.gov Furthermore, exploring water as a solvent in the presence of recyclable catalysts like guanidine hydrochloride could significantly improve the green credentials of the synthesis. benthamdirect.com

| Method | Traditional Approach | Emerging Sustainable Alternative | Rationale for Future Research |

| Guanylation Reagent Activation | Use of heavy-metal salts (e.g., HgCl₂) researchgate.net | Use of cyanuric chloride or other non-metal activators organic-chemistry.org | Eliminates toxic heavy-metal waste, improving process safety and environmental impact. |